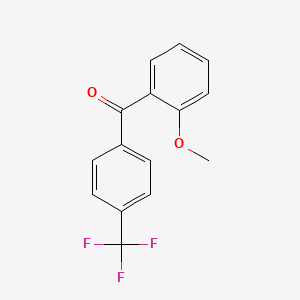

2-Methoxy-4'-trifluoromethylbenzophenone

Beschreibung

Overview of Benzophenone (B1666685) Derivatives in Chemical Research

Benzophenone and its derivatives are a class of aromatic ketones that feature a carbonyl group connected to two phenyl rings. These compounds are of significant interest in various fields of chemical research due to their diverse applications. They are widely utilized as photoinitiators in polymerization processes, as UV-light absorbers in sunscreens and plastics, and as versatile building blocks in organic synthesis. mdpi.com The core structure of benzophenone can be readily functionalized with various substituent groups on one or both phenyl rings, leading to a vast library of derivatives with tailored electronic and steric properties.

Introduction to 2-Methoxy-4'-trifluoromethylbenzophenone within the Substituted Benzophenone Class

This compound is a specific derivative of benzophenone that features a methoxy (B1213986) group (-OCH3) at the ortho position of one phenyl ring and a trifluoromethyl group (-CF3) at the para position of the other. The methoxy group is recognized as an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This particular substitution pattern creates a molecule with distinct electronic asymmetry, which is expected to influence its chemical reactivity, photophysical properties, and potential applications.

Academic Rationale for Investigating Substituted Benzophenones with Electron-Donating and Electron-Withdrawing Groups

The investigation of substituted benzophenones bearing both electron-donating and electron-withdrawing groups is driven by the desire to understand and manipulate the intramolecular charge transfer (ICT) characteristics of these molecules. nih.govresearchgate.net The presence of these opposing electronic groups can lead to unique photophysical behaviors, such as thermally activated delayed fluorescence (TADF), which is of great interest in the development of organic light-emitting diodes (OLEDs). nih.govresearchgate.netacs.orgresearchgate.net By systematically studying compounds like this compound, researchers can gain insights into structure-property relationships, which is crucial for the rational design of new materials with specific optical and electronic properties. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAOZCBBMWVMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 Trifluoromethylbenzophenone and Analogous Structures

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-Methoxy-4'-trifluoromethylbenzophenone, the most logical disconnections are at the carbon-carbonyl bonds, suggesting two primary synthetic strategies.

A primary disconnection breaks the bond between the carbonyl group and the 2-methoxyphenyl ring. This leads to precursors like 2-methoxyphenyl organometallic reagents and 4-(trifluoromethyl)benzoyl chloride. A second, equally viable disconnection occurs between the carbonyl and the 4-(trifluoromethyl)phenyl ring, suggesting precursors such as a 4-(trifluoromethyl)phenyl organometallic species and 2-methoxybenzoyl chloride. These disconnections point towards two major forward synthesis approaches: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis methods can be employed to construct this compound.

Modern synthetic organic chemistry often utilizes palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. acs.orgacs.orgnih.gov These methods offer a powerful alternative to classical methods for preparing diarylmethanones. For instance, a Suzuki-Miyaura coupling reaction could be envisioned between an aryl boronic acid and an acyl chloride. In this context, the synthesis could involve the reaction of 2-methoxyphenylboronic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a palladium catalyst.

Another approach is the carbonylative coupling, where carbon monoxide is inserted to form the ketone functionality. These palladium-catalyzed methods are valued for their high functional group tolerance and ability to proceed under relatively mild conditions. nih.gov

The Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aryl ketones. wisc.edutamu.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. tamu.edu

For the synthesis of this compound, two main Friedel-Crafts pathways are possible:

The reaction of anisole (B1667542) with 4-(trifluoromethyl)benzoyl chloride.

The reaction of (trifluoromethyl)benzene with 2-methoxybenzoyl chloride.

The first option is often preferred because the methoxy (B1213986) group in anisole is a strongly activating group, facilitating the electrophilic substitution. However, this also presents a challenge in controlling the position of the incoming acyl group.

A crucial aspect of a successful Friedel-Crafts acylation is the choice of the Lewis acid catalyst and the reaction conditions. rsc.org Aluminum chloride (AlCl₃) is a common and powerful catalyst for this transformation. tamu.edu Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and trifluoromethanesulfonic acid can also be employed, sometimes offering milder conditions or improved selectivity. nih.gov

The reaction is typically conducted in an inert solvent like dichloromethane (B109758) or nitrobenzene (B124822). The temperature can range from ambient to elevated temperatures, depending on the reactivity of the substrates.

| Catalyst System | Common Solvents | Typical Temperature | Key Features |

| AlCl₃ | Dichloromethane, Nitrobenzene | 0 °C to reflux | Highly reactive, general-purpose Lewis acid. |

| FeCl₃ | Dichloromethane | Room temperature to reflux | Milder than AlCl₃, can sometimes offer better selectivity. wisc.edu |

| ZnCl₂ / [CholineCl][ZnCl₂]₃ | Dichloromethane or neat | Elevated temperatures | A deep eutectic solvent system that acts as both catalyst and green solvent. rsc.org |

| TfOH | Chlorobenzene | Reflux | A strong Brønsted acid that can catalyze the reaction under metal-free conditions. nih.gov |

This table provides a summary of common catalyst systems for Friedel-Crafts acylation.

A significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the regioselectivity. wisc.edu The methoxy group of anisole is an ortho, para-director, meaning that the incoming acyl group can attach at the position adjacent (ortho) or opposite (para) to the methoxy group. acs.org

To achieve the desired 2-methoxy substitution, reaction conditions must be carefully optimized. The choice of solvent can influence the ortho/para product ratio. Additionally, some Lewis acids may chelate with the oxygen of the methoxy group, directing the acylation to the ortho position. The reaction temperature can also be a factor in determining the final product distribution.

An alternative synthetic strategy involves forming a benzophenone (B1666685) core first, followed by the introduction of the trifluoromethyl and methoxy groups.

The trifluoromethyl group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.com It can be introduced onto an aromatic ring through various methods, including the use of trifluoromethylating agents or by transformation of other functional groups.

The methoxy group can be introduced via nucleophilic aromatic substitution on an activated aryl halide or through the methylation of a corresponding phenol. For example, a hydroxyl group can be converted to a methoxy group using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com

Introduction of Trifluoromethyl and Methoxy Moieties

Trifluoromethylation Reagents and Conditions

The introduction of the trifluoromethyl (-CF3) group onto one of the aromatic rings is a critical step in the synthesis of the target molecule and its analogs. The -CF3 group is a strong electron-withdrawing group that significantly influences the chemical and physical properties of the molecule. A variety of reagents and methods have been developed for trifluoromethylation reactions in organic synthesis. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation.

Electrophilic Trifluoromethylating Reagents , often referred to as "CF3+" sources, are highly reactive and can directly introduce the trifluoromethyl group to electron-rich aromatic systems. Notable examples include the hypervalent iodine compounds known as Togni's reagents and the sulfonium (B1226848) salts developed by Umemoto and Yagupolskii. These reagents are often used in the presence of a catalyst, such as a copper or palladium complex, to facilitate the reaction.

Nucleophilic Trifluoromethylating Reagents , or "CF3-" sources, are suitable for reaction with electrophilic substrates. A common and widely used reagent in this category is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride (B91410) source, can deliver a nucleophilic trifluoromethyl group to carbonyls, imines, and other electrophiles. Another important nucleophilic source is fluoroform (HCF3), which can be deprotonated to generate the trifluoromethyl anion.

Radical Trifluoromethylating Reagents generate trifluoromethyl radicals that can then react with aromatic compounds. Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is a prominent example. This reagent, typically in the presence of an oxidant, generates trifluoromethyl radicals that can participate in aromatic substitution reactions.

The selection of the appropriate trifluoromethylating reagent and reaction conditions depends on the nature of the substrate and the desired regioselectivity. For the synthesis of 4'-trifluoromethylbenzophenone derivatives, a common precursor is 4-(trifluoromethyl)benzoyl chloride, where the trifluoromethyl group is already incorporated into one of the starting materials.

Methoxy Group Incorporation Methods

The methoxy (-OCH3) group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The incorporation of a methoxy group is typically achieved by using a starting material that already contains this functionality.

For the synthesis of this compound, a common and efficient strategy is to utilize anisole (methoxybenzene) as the starting material for the methoxy-substituted ring. Anisole is commercially available and its methoxy group directs the acylation reaction primarily to the para position, and to a lesser extent, the ortho position.

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated aromatic ring, or through the methylation of a corresponding hydroxybenzophenone precursor using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. For instance, 2,4-dihydroxybenzophenone (B1670367) can be selectively methylated to yield 2-hydroxy-4-methoxybenzophenone.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of substituted benzophenones, particularly for fluorinated derivatives. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, leading to the displacement of a leaving group, typically a halide.

In the context of synthesizing structures analogous to this compound, a hexafluorobenzophenone could serve as a starting material. The fluorine atoms on the aromatic rings are activated towards nucleophilic attack. By carefully controlling the reaction conditions and stoichiometry, sequential substitution of the fluorine atoms can be achieved. For example, reaction with one equivalent of a nucleophile like sodium methoxide (B1231860) would lead to the substitution of one of the most reactive fluorine atoms, typically at the 4 or 4' position, to introduce a methoxy group. Subsequent reactions with other nucleophiles could then be performed to introduce further diversity into the molecule. This iterative approach allows for the synthesis of both symmetrical and asymmetrical fluorinated benzophenones.

The reactivity of the aryl fluoride towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound, likely via a Friedel-Crafts acylation of anisole with 4-(trifluoromethyl)benzoyl chloride, several factors need to be considered and optimized.

Catalyst: The choice and amount of the Lewis acid catalyst are critical. Common catalysts for Friedel-Crafts acylation include aluminum chloride (AlCl3), ferric chloride (FeCl3), and zinc chloride (ZnCl2). The catalyst's activity can influence the reaction rate and the formation of side products. The molar ratio of the catalyst to the acylating agent needs to be carefully controlled.

Solvent: The solvent can significantly impact the reaction. Non-polar solvents like dichloromethane, carbon disulfide, or nitrobenzene are often used. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature.

Temperature: The reaction temperature is a key parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and isomers. The optimal temperature needs to be determined experimentally to achieve a balance between reaction rate and selectivity.

Reaction Time: The duration of the reaction should be sufficient to ensure the complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Reactant Stoichiometry: The molar ratio of the reactants, specifically the arene (anisole) and the acylating agent (4-(trifluoromethyl)benzoyl chloride), should be optimized. Using an excess of the arene can sometimes improve the yield and minimize side reactions.

The following table provides a hypothetical example of how reaction parameters could be optimized for the Friedel-Crafts acylation of anisole with an acyl chloride, leading to the formation of a methoxybenzophenone derivative.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 4 | 75 |

| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to rt | 4 | 85 |

| 3 | FeCl₃ (1.2) | Dichloromethane | rt | 6 | 60 |

| 4 | AlCl₃ (1.5) | Nitrobenzene | 0 to rt | 3 | 90 |

| 5 | AlCl₃ (1.5) | Dichloromethane | -10 to 0 | 5 | 88 (high p-selectivity) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups and elucidate the molecular structure of a compound. The vibrational modes are sensitive to the electronic effects of substituents on the benzophenone core.

The carbonyl (C=O) stretching vibration in ketones is one of the most characteristic and intense absorptions in an infrared spectrum. For simple benzophenones, this band typically appears in the region of 1660-1740 cm⁻¹. The exact frequency is highly sensitive to the electronic environment, including conjugation and the inductive and resonance effects of substituents on the phenyl rings.

In this compound, the carbonyl group is influenced by two opposing electronic effects:

2-Methoxy Group: The methoxy (-OCH₃) group at the ortho position is an electron-donating group (EDG) through resonance (+R effect). It donates electron density to the aromatic ring, which can be delocalized onto the carbonyl group. This delocalization increases the single-bond character of the C=O bond, weakening it and thus lowering its stretching frequency (a bathochromic shift).

4'-Trifluoromethyl Group: The trifluoromethyl (-CF₃) group at the para position of the second ring is a strong electron-withdrawing group (EWG) primarily through a powerful inductive effect (-I effect). It withdraws electron density from the phenyl ring and, by extension, from the carbonyl group. This withdrawal of electron density strengthens the C=O bond, increasing its stretching frequency (a hypsochromic shift).

| Substituent | Position | Electronic Effect | Expected Shift in ν(C=O) |

|---|---|---|---|

| -OCH₃ | 2 (ortho) | Electron Donating (Resonance) | Decrease (Red Shift) |

| -CF₃ | 4' (para) | Electron Withdrawing (Inductive) | Increase (Blue Shift) |

Both the trifluoromethyl and methoxy groups give rise to distinct and identifiable bands in the IR and Raman spectra.

Trifluoromethyl Group (-CF₃): The C-F bonds in the trifluoromethyl group are very strong, leading to intense absorption bands in the infrared spectrum. The primary vibrations are the symmetric and asymmetric stretching modes.

Asymmetric C-F Stretching: Typically observed as a very strong band in the 1350–1120 cm⁻¹ region.

Symmetric C-F Stretching: Usually appears as a strong band around 1150–1100 cm⁻¹. Other deformation modes, such as scissoring and rocking, occur at lower frequencies.

Methoxy Group (-OCH₃): The methoxy group is characterized by several vibrational modes.

C-H Stretching: The methyl C-H bonds exhibit asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2850 cm⁻¹, respectively.

C-O Stretching: As an aromatic ether, the molecule will show a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band near 1075-1020 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | Asymmetric C-F Stretch | 1350 - 1120 | Very Strong |

| Symmetric C-F Stretch | ~1150 | Strong | |

| Methoxy (-OCH₃) | Asymmetric C-H Stretch | ~2960 | Medium |

| Symmetric C-H Stretch | ~2850 | Medium | |

| Aromatic C-O Stretch | 1275 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone and its derivatives typically exhibit two main absorption bands corresponding to different electronic transitions.

The absorption of ultraviolet radiation by benzophenone derivatives promotes electrons from a lower energy ground state to a higher energy excited state. scialert.net The key transitions are:

π→π* Transition: This is an allowed transition involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. It is associated with the conjugated aromatic system and the carbonyl group. This transition gives rise to a strong absorption band (high molar absorptivity, ε) typically found in the 240-280 nm range for benzophenone. scialert.net

n→π* Transition: This is a formally forbidden transition, involving the promotion of an electron from a non-bonding (n) orbital (one of the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. This results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, usually above 300 nm.

Substituents significantly affect the position of these absorption maxima (λmax). The electron-donating methoxy group, acting as an auxochrome, typically causes a bathochromic (red) shift of the π→π* band to a longer wavelength and increases its intensity (hyperchromic effect). The electron-withdrawing trifluoromethyl group can also influence the electronic transitions, though its effect is often less pronounced than a strongly conjugating group. Studies on benzophenone derivatives show that substitutions can systematically shift absorption properties, which is useful for designing UV absorbers. researchgate.net

Solvatochromism describes the shift in the position of UV-Vis absorption bands as a function of solvent polarity. This phenomenon arises because changes in solvent polarity can differentially stabilize the ground and excited states of the solute molecule, thus altering the energy gap of the electronic transition. researchgate.net

For benzophenone derivatives, the two main transitions are affected differently by solvent polarity:

n→π* Transition: The ground state is less polar than the excited state. Polar solvents, particularly protic ones capable of hydrogen bonding with the carbonyl oxygen, will stabilize the non-bonding electrons in the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to a shorter wavelength) with increasing solvent polarity. scialert.net

π→π* Transition: The excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This decreases the energy gap, leading to a bathochromic (red) shift (shift to a longer wavelength) with increasing solvent polarity. scialert.net

While no specific solvatochromic studies on this compound have been reported, this general behavior is anticipated.

| Transition | Effect of Increasing Solvent Polarity | Type of Shift |

|---|---|---|

| n→π | Stabilization of ground state > excited state | Hypsochromic (Blue Shift) |

| π→π | Stabilization of excited state > ground state | Bathochromic (Red Shift) |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other major databases. However, the solid-state structure can be predicted based on the known structures of numerous other substituted benzophenones. nih.govnih.gov

Key expected structural features include:

Non-Planar Conformation: The two phenyl rings in benzophenone derivatives are not coplanar with the central carbonyl group due to steric hindrance. They are twisted out of the plane of the C=O group, creating significant dihedral angles. In a related structure, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the dihedral angle between the two phenyl rings is 40.11°. nih.gov A similar twisted conformation is expected for this compound.

Bond Lengths and Angles: The bond lengths and angles are expected to fall within typical ranges for such functional groups. The C=O bond length is typically around 1.22 Å. The C-O bond of the methoxy group is expected to be around 1.36 Å, and the C-F bonds in the trifluoromethyl group are anticipated to be approximately 1.33 Å. nih.govresearchgate.net

Intermolecular Interactions: In the solid state, the crystal packing would be governed by weak intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···O or C-H···F hydrogen bonds.

| Parameter | Expected Value | Basis |

|---|---|---|

| C=O Bond Length | ~1.22 Å | General data for ketones |

| Aryl C-C Bond Length | ~1.39 Å | General data for benzene (B151609) rings |

| C(aryl)-O(methoxy) Bond Length | ~1.36 Å | Data from anisole derivatives nih.gov |

| C-F Bond Length | ~1.33 Å | Data from trifluoromethylbenzene derivatives researchgate.net |

| Phenyl-C(O)-Phenyl Dihedral Angles | Substantial twist (e.g., 30-50°) | Steric hindrance in benzophenones nih.gov |

Crystal System and Space Group Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data from single-crystal X-ray diffraction studies for this compound could be located. As a result, the crystal system and space group for this compound have not been determined and are not available in the current body of scientific literature.

To determine the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, a single-crystal X-ray diffraction analysis would need to be performed on a suitable crystal of this compound. This experimental technique provides definitive information about the lattice parameters and symmetry elements of the crystal structure.

Molecular Conformation and Torsion Angles

Without experimental crystallographic data, a definitive description of the molecular conformation and the precise torsion angles of this compound in the solid state cannot be provided. The conformation of benzophenone derivatives is largely dictated by the torsion angles of the two phenyl rings relative to the central carbonyl group. These angles are influenced by the electronic and steric effects of the substituents on the phenyl rings.

For this compound, the key torsion angles would be:

The angle describing the rotation of the 2-methoxyphenyl group.

The angle describing the rotation of the 4-trifluoromethylphenyl group.

Computational modeling could offer theoretical predictions of these torsion angles in the gas phase or in solution, but these may not accurately represent the conformation adopted in the crystalline state due to packing forces.

Intermolecular Interactions and Crystal Packing

Details regarding the intermolecular interactions and crystal packing of this compound are not available due to the absence of a published crystal structure. In the solid state, the arrangement of molecules is governed by a variety of non-covalent interactions, which would likely include:

van der Waals forces: These ubiquitous interactions would be significant in the packing of the aromatic rings.

Possible C-H···O or C-H···F hydrogen bonds: Weak hydrogen bonding interactions involving the aromatic C-H groups as donors and the oxygen or fluorine atoms as acceptors could play a role in stabilizing the crystal lattice.

The interplay of these forces would determine the efficiency of the molecular packing and the resulting three-dimensional architecture of the crystal. However, without experimental data, any description of these interactions remains speculative.

Synthesis and Reaction Mechanisms

Retrosynthetic Analysis

A common and effective method for the synthesis of benzophenone (B1666685) derivatives is the Friedel-Crafts acylation. depaul.edutamu.edunih.govresearchgate.net For 2-Methoxy-4'-trifluoromethylbenzophenone, a plausible retrosynthetic analysis would involve disconnecting the bond between the carbonyl carbon and one of the aromatic rings. This leads to two primary synthetic routes:

Route A: Acylation of anisole (B1667542) (methoxybenzene) with 4-(trifluoromethyl)benzoyl chloride.

Route B: Acylation of (trifluoromethyl)benzene with 2-methoxybenzoyl chloride.

Synthetic Procedures (e.g., Friedel-Crafts Acylation)

Route A: Friedel-Crafts Acylation of Anisole

This is generally the more favorable route due to the activating nature of the methoxy (B1213986) group on the anisole ring, which promotes electrophilic aromatic substitution. The reaction would proceed as follows:

Activation of the acyl chloride: 4-(Trifluoromethyl)benzoyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form a highly electrophilic acylium ion.

Electrophilic attack: The electron-rich anisole attacks the acylium ion. The methoxy group is an ortho-, para-director. Due to steric hindrance from the methoxy group, the para-substituted product (4-methoxy-4'-trifluoromethylbenzophenone) is typically the major product. However, the ortho-isomer, this compound, would be formed as a minor product.

Deprotonation: A base, often the Lewis acid-complexed chloride, removes a proton from the aromatic ring to restore aromaticity and yield the final product.

Separation of the ortho and para isomers would likely be achieved using chromatographic techniques.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Trifluoromethylbenzophenone

Photochemical Reactivity and Excited State Chemistry

The photochemical behavior of benzophenones is dominated by the chemistry of their excited triplet states, which are readily populated upon absorption of ultraviolet light. The specific substitution pattern of 2-Methoxy-4'-trifluoromethylbenzophenone is expected to modulate the properties and reactivity of these excited states.

Triplet State Excitation and Biradical Species Generation

Upon absorption of photons, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, benzophenones typically undergo rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁). This process is fundamental to their photochemical reactivity.

The T₁ state of benzophenone (B1666685) and its derivatives is characterized by an n,π* configuration, where one electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This excited state has a significant radical character on the oxygen atom, making it a potent hydrogen abstractor. When a suitable hydrogen donor is present, the excited triplet benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical and another radical derived from the donor. In an intramolecular context, this can lead to the generation of 1,4-biradical species, which are key intermediates in reactions such as the Norrish-Yang cyclization. For this compound, the methoxy (B1213986) group could potentially influence the lifetime and reactivity of the triplet state, although specific studies on its biradical generation are not extensively documented.

Energy Transfer (ET) Mechanisms

The triplet state of benzophenones, including presumably this compound, can act as a photosensitizer. If the triplet energy of the benzophenone is higher than that of another molecule in the system, it can transfer its energy to that molecule in a process known as triplet-triplet energy transfer. This process deactivates the benzophenone back to its ground state while promoting the other molecule to its triplet state, thereby initiating a new photochemical reaction. The efficiency of this energy transfer is dependent on the triplet energies of the donor (benzophenone) and the acceptor, as well as their proximity and relative orientation.

Single Electron Transfer (SET) Processes

In addition to hydrogen abstraction and energy transfer, the excited triplet state of benzophenones can participate in single electron transfer (SET) processes. The T₁ state is both a better oxidizing and a better reducing agent than the ground state molecule. With a suitable electron donor, the excited this compound can accept an electron to form a radical anion. Conversely, with a potent electron acceptor, it can donate an electron to form a radical cation. The feasibility of these SET processes is governed by the redox potentials of the excited benzophenone and the quenching species. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the aromatic rings will influence these redox potentials.

Hydrogen Atom Transfer (HAT) Pathways and Silyl (B83357) Radical Formation

As mentioned, hydrogen atom transfer (HAT) is a hallmark of benzophenone photochemistry. The electrophilic oxygen of the n,π* triplet state readily abstracts hydrogen atoms from a wide variety of C-H, O-H, and N-H bonds. A particularly interesting application of this reactivity is the generation of silyl radicals from silanes. Tris(trimethylsilyl)silane, for example, can be used as a source of silyl radicals in the presence of an excited benzophenone. The excited benzophenone abstracts the silicon-hydrogen bond to form a benzhydrol silyl ether and a tris(trimethylsilyl)silyl radical. This silyl radical can then participate in various subsequent radical reactions, demonstrating the utility of benzophenones as radical initiators. It is anticipated that this compound would also be effective in promoting such silyl radical formation.

Oxidative Transformations and Regioselectivity

Beyond its photochemical reactivity, this compound can undergo various ground-state transformations, including oxidative modifications of its aromatic rings.

Mechanistic Insights into Regioselective Oxidation of Substituted Arenes

Information from the specifically requested source for this section could not be located. Generally, the regioselective oxidation of substituted arenes is a crucial transformation in organic synthesis, allowing for the targeted introduction of oxygen-containing functional groups. The selectivity of these reactions (i.e., which position on the aromatic ring is oxidized) is governed by a combination of electronic and steric factors. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) on the benzophenone scaffold would be expected to exert significant influence on the regioselectivity of such oxidations, though specific mechanistic studies on this compound were not identified in the available literature.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The following subsections explore specific types of cross-coupling reactions.

Specific studies on the C(sp²)-C(sp³) cross-coupling involving this compound from the requested source could not be retrieved. This class of reactions is fundamental for the synthesis of complex organic molecules, enabling the connection of an aromatic carbon center (sp²) to an aliphatic carbon center (sp³). Nickel and palladium catalysts are commonly employed for these transformations. The electronic properties of the substituents on the aromatic partner can significantly impact the efficiency and outcome of the coupling reaction.

Information regarding the reductive cross-coupling of this compound via halogen atom transfer (XAT) from the specified literature was not found. Reductive cross-coupling via XAT is a modern synthetic strategy that allows for the coupling of two electrophilic partners, often an alkyl halide and an aryl halide. This process typically involves the generation of a radical intermediate from the alkyl halide through halogen atom transfer, which then participates in a catalytic cycle with a transition metal, such as nickel, to form the new carbon-carbon bond.

Carbon-Carbon Bond Cleavage and Homologation Reactions

The requested sources detailing carbon-carbon bond cleavage and homologation reactions of this compound could not be located. C-C bond cleavage is a challenging but synthetically useful transformation that allows for the reconstruction of molecular frameworks. Homologation reactions, which involve the extension of a carbon chain by a single carbon atom or a defined fragment, are also important tools in organic synthesis.

Substituent Effects on Reactivity (e.g., Merostabilization)

The reactivity of this compound is significantly influenced by its substituents. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group gives rise to interesting electronic effects, including merostabilization.

Merostabilization refers to the stabilization of a radical species by the presence of both an electron-donating group and an electron-withdrawing group at the same radical center. In the case of the radical anion of an unsymmetrically substituted benzophenone like this compound, the radical is stabilized by the delocalization of the unpaired electron across the entire molecule, with the electron-donating group pushing electron density into the system and the electron-withdrawing group pulling electron density out.

A study by Leigh, Arnold, Humphreys, and Wong investigated the substituent effects on the half-wave reduction potentials and n,π* triplet energies of a series of substituted benzophenones, including 4-methoxy-4'-(trifluoromethyl)benzophenone. acs.org Their findings provide insight into the electronic properties of this compound. The half-wave reduction potential is a measure of the ease with which a molecule can be reduced, and the n,π* triplet energy is a key parameter in photochemical reactions.

The deviation of the measured properties of benzophenones with both electron-donating and electron-withdrawing substituents from the values predicted by simple Hammett correlations is attributed to the stabilizing effect of merostabilization on the resulting radical-like species. acs.org

| Compound | Substituents | Half-Wave Reduction Potential (E₁/₂) V vs SCE | n,π* Triplet Energy (E_T) kcal/mol |

| Benzophenone | H, H | -1.70 | 69.1 |

| 4-Methoxybenzophenone | 4-OCH₃, H | -1.76 | 69.1 |

| 4-(Trifluoromethyl)benzophenone | 4-CF₃, H | -1.52 | 69.4 |

| 4-Methoxy-4'-(trifluoromethyl)benzophenone | 4-OCH₃, 4'-CF₃ | -1.60 | 69.3 |

Data sourced from Leigh, W. J.; Arnold, D. R.; Humphreys, R. W. R.; Wong, P. C. Can. J. Chem. 1980, 58 (23), 2537–2549. acs.org

The data shows that the 4-methoxy group makes the reduction potential more negative (harder to reduce) compared to unsubstituted benzophenone, as expected for an electron-donating group. Conversely, the 4-trifluoromethyl group makes the reduction potential less negative (easier to reduce). In 4-methoxy-4'-(trifluoromethyl)benzophenone, the opposing effects of the two substituents result in a reduction potential that is intermediate between the two monosubstituted derivatives. This moderation of the electronic properties is a manifestation of the push-pull nature of the substituents, which also contributes to the merostabilization of the corresponding radical anion.

Correlation with Hammett Substituent Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. This is achieved by correlating reaction rates or equilibrium constants with substituent constants (σ) and a reaction constant (ρ). A study investigating the dissociation of ionized 3- and 4-substituted benzophenones through α-cleavage in a mass spectrometer provides valuable insights into the substituent effects within this class of compounds. nih.gov

In this study, the competition between the formation of the benzoyl cation ([C6H5CO]+) and the substituted benzoyl cation ([YC6H4CO]+) from the ionized benzophenone derivative (YC6H4COC6H5) was analyzed. A Hammett plot of the logarithm of the ratio of the relative abundances of these two fragment ions against the standard Hammett σ constants for various substituents yielded a good linear correlation (R² = 0.95). From this correlation, a reaction constant (ρ) of 1.08 was determined. nih.gov

The positive value of ρ indicates that the fragmentation is facilitated by electron-withdrawing groups, which stabilize the developing positive charge on the carbonyl carbon in the transition state. Conversely, electron-donating groups destabilize this transition state and favor the retention of the charge on the unsubstituted benzoyl fragment.

The Hammett substituent constants (σ) for the methoxy and trifluoromethyl groups are crucial in understanding their influence. The specific values depend on their position (meta or para) on the benzene (B151609) ring. For a methoxy group, the para-substituent constant (σp) is approximately -0.27, indicating its electron-donating nature through resonance, while the meta-substituent constant (σm) is around +0.12, reflecting its inductive electron-withdrawing effect. The trifluoromethyl group is strongly electron-withdrawing, with a σp value of approximately +0.54 and a σm value of about +0.43.

In the context of this compound, the 2-methoxy group is ortho to the carbonyl. While Hammett constants are not strictly defined for the ortho position due to steric effects, its electronic influence can be approximated by considering its inductive and resonance contributions. The 4'-trifluoromethyl group is in a para position relative to the carbonyl group on its phenyl ring.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -OCH3 | 2 (ortho) | - | Electron-donating (Resonance) & Electron-withdrawing (Inductive) |

| -CF3 | 4' (para) | ~ +0.54 | Strongly Electron-withdrawing |

The opposing electronic nature of these substituents creates a push-pull system within the molecule, influencing the stability of intermediates and transition states in various reactions.

Impact on Radical Anion and Triplet State Stability

The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group is expected to have a significant impact on the stability and reactivity of the radical anion and the triplet state of this compound.

Radical Anion Stability:

The formation of a benzophenone radical anion involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the carbonyl group and the associated phenyl rings. The stability of this radical anion is influenced by the ability of the substituents to delocalize the negative charge.

Electron-withdrawing groups (-CF3): The trifluoromethyl group at the 4'-position will stabilize the radical anion by withdrawing electron density through its strong inductive effect (-I). This delocalization of the negative charge over a larger area of the molecule increases the stability of the radical anion.

Electron-donating groups (-OCH3): The methoxy group at the 2-position, being an electron-donating group through resonance (+M), would be expected to destabilize the radical anion. By pushing electron density into the aromatic ring, it would increase electron-electron repulsion with the added electron.

Therefore, the net stability of the this compound radical anion will be a balance of these opposing effects. It is likely that the strong electron-withdrawing nature of the trifluoromethyl group will have a dominant stabilizing influence.

Triplet State Stability:

Upon photoexcitation, benzophenones typically undergo efficient intersystem crossing to form a triplet state. The nature of this triplet state (n,π* or π,π*) and its stability are influenced by the substituents.

Electron-donating groups (-OCH3): The methoxy group can increase the energy of the n,π* triplet state and potentially lower the energy of the π,π* triplet state. This can affect the photophysical properties and reactivity of the triplet state.

Electron-withdrawing groups (-CF3): The trifluoromethyl group is expected to lower the energy of the n,π* triplet state.

Theoretical and Computational Investigations of 2 Methoxy 4 Trifluoromethylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. For a complex molecule like 2-Methoxy-4'-trifluoromethylbenzophenone, DFT allows for the accurate calculation of various molecular properties, offering predictive insights into its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

While specific, detailed DFT studies elucidating the complete reaction mechanisms and transition states for this compound are not extensively documented in publicly available literature, the methodology remains a primary avenue for such investigations. DFT calculations are routinely employed to map out the potential energy surfaces of chemical reactions. researchgate.netlibretexts.org This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.

For a reaction involving this compound, a typical DFT study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy barrier of a reaction. researchgate.netmdpi.com Algorithms like the nudged elastic band (NEB) or string methods are often used to find an initial guess for the transition state geometry. researchgate.net

Frequency Analysis: Confirming the nature of the stationary points. A minimum energy structure (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations would provide critical data, such as activation energies, which are fundamental to understanding reaction kinetics.

Prediction and Explanation of Regioselectivity in Chemical Transformations

Regioselectivity—the preference for one direction of bond-making or breaking over others—is a key aspect of chemical reactivity that can be predicted and explained using DFT. researchgate.net For this compound, which possesses multiple potentially reactive sites, understanding regioselectivity is crucial for predicting product formation in chemical transformations.

DFT-based methods are used to assess the regioselectivity of reactions, such as electrophilic or nucleophilic attack, by analyzing various reactivity descriptors: researchgate.net

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl oxygen and the methoxy-substituted ring would be electron-rich, while the trifluoromethyl-substituted ring would be electron-poor.

Activation Energy Comparison: By calculating the activation energies for reactions occurring at different sites, the most favorable reaction pathway, and thus the regiochemical outcome, can be determined. researchgate.net The pathway with the lowest energy barrier is the one that is kinetically favored.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connecting the carbonyl group to the two phenyl rings allows the molecule to adopt various conformations. Conformational analysis, using computational methods, aims to identify the most stable conformers and the energy barriers between them. scite.ai

A key structural feature of benzophenones is the dihedral angle (twist angle) of the two aryl rings relative to the plane of the central carbonyl group. nih.govcdnsciencepub.com These angles are a result of balancing two opposing effects:

Steric Hindrance: Repulsion between atoms on the two rings, especially from ortho-substituents like the methoxy (B1213986) group, favors a more twisted, non-planar conformation.

Electronic Conjugation: The overlap of the π-systems of the phenyl rings with the π-system of the carbonyl group is maximized in a planar conformation, which is electronically stabilizing.

Semi-empirical conformational energy calculations and DFT optimizations are used to build contour maps of relative conformational energy as a function of the two internal rotation angles. cdnsciencepub.com Studies on a wide range of substituted benzophenones have shown that substituents significantly influence these twist angles. nih.gov The presence of an ortho-substituent, such as the methoxy group in the title compound, generally leads to a larger twist angle for that ring to alleviate steric strain.

| Compound | Substituents | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Benzophenone (B1666685) (orthorhombic) | None | 54 | nih.gov |

| Benzophenone (monoclinic) | None | 65 | nih.gov |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-OH, 4,4'-OCH₃ | 37.85 | nih.gov |

| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(Et)₂ | 49.83 | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66 | nih.gov |

| 2-amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl | 83.72 | nih.gov |

Electronic Structure and Molecular Orbital Theory

The electronic properties and reactivity of a molecule are governed by the arrangement and energies of its molecular orbitals. Theoretical methods provide a detailed picture of this electronic structure.

Analysis of Merostabilization in Radical Ions and Triplet States

Merostabilization is a phenomenon where a radical is stabilized by the simultaneous presence of an electron-donating group and an electron-withdrawing group at the same radical center. This concept is particularly relevant for unsymmetrically substituted benzophenones like this compound. cdnsciencepub.com

Upon excitation or reduction, benzophenones can form triplet states or radical anions where unpaired electron density is delocalized over the molecule. In an unsymmetrically substituted benzophenone radical anion, the presence of both a donor (2-methoxy) and an acceptor (4'-trifluoromethyl) group allows for resonance structures that delocalize both the charge and the radical character, leading to enhanced stability. cdnsciencepub.comrsc.org This effect causes significant deviations from the behavior predicted by simple Hammett correlations, which are based on substituent effects alone. cdnsciencepub.com An empirical approach has been developed to assess the importance of merostabilization in influencing the n,π* triplet energies and half-wave reduction potentials of unsymmetrically substituted benzophenones. cdnsciencepub.comrsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comlibretexts.org

HOMO: The highest energy orbital containing electrons. It acts as an electron donor (nucleophile).

LUMO: The lowest energy orbital that is empty. It acts as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. schrodinger.com A smaller gap generally implies higher reactivity.

For this compound, the substituents are expected to have predictable effects on the FMOs:

The electron-donating 2-methoxy group will raise the energy of the HOMO, making the molecule a better electron donor.

The electron-withdrawing 4'-trifluoromethyl group will lower the energy of the LUMO, making the molecule a better electron acceptor.

The combined effect of these two groups is a reduction in the HOMO-LUMO energy gap, which would suggest enhanced reactivity compared to unsubstituted benzophenone. FMO analysis can be used to rationalize the outcomes of various reactions, including cycloadditions and electrophilic/nucleophilic substitutions. slideshare.netpku.edu.cn

| Substituent | Position | Electronic Effect | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|---|

| -OCH₃ | 2 (ortho) | Electron Donating | Increase | Slight Increase | Decrease |

| -CF₃ | 4' (para) | Electron Withdrawing | Decrease | Decrease | Variable (likely decrease) |

| 2-Methoxy-4'-trifluoromethyl | Push-Pull | Increase (dominated by -OCH₃) | Decrease (dominated by -CF₃) | Significant Decrease |

Vibrational Dynamics Studies (e.g., Anharmonic Frequencies, Potential Energy Distribution)

A comprehensive vibrational analysis, including the calculation of anharmonic frequencies and Potential Energy Distribution (PED), is a powerful tool for elucidating the intricate motions of atoms within a molecule. This type of analysis goes beyond the harmonic approximation and provides a more accurate description of the vibrational modes, which is essential for interpreting experimental spectroscopic data (such as infrared and Raman spectra) and understanding the molecule's dynamic behavior.

For a molecule like this compound, a PED analysis would be instrumental in assigning the specific contributions of different functional groups—such as the methoxy group, the trifluoromethyl group, and the benzophenone core—to each vibrational mode. This detailed assignment is fundamental for understanding how structural modifications influence the vibrational spectrum and, consequently, the molecule's properties. However, no such studies have been reported for this specific compound.

Computational Modeling of Solvent Effects

The behavior of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational modeling of solvent effects is therefore critical for predicting and understanding a molecule's properties and reactivity in solution. These models can range from implicit continuum models, which represent the solvent as a uniform dielectric medium, to explicit models that consider the individual interactions between the solute and solvent molecules.

For this compound, investigating solvent effects would provide insights into how its electronic structure, spectroscopic properties, and conformational preferences are influenced by the polarity and hydrogen-bonding capabilities of the solvent. This knowledge is vital for applications where the molecule is used in a liquid phase. As with vibrational dynamics, there is currently a lack of published research applying these computational methods to this compound.

Academic Research Applications and Future Directions

Applications in Advanced Organic Synthesis

While the benzophenone (B1666685) core is widely recognized as a versatile component in the construction of complex organic molecules, the specific applications of 2-Methoxy-4'-trifluoromethylbenzophenone in multistep synthetic sequences are an area of developing research. The inherent reactivity of the benzophenone structure allows it to serve as a foundational building block for a variety of more complex chemical entities.

Utility as a Versatile Building Block for Complex Molecules

The chemical architecture of this compound, featuring two functionalized phenyl rings connected by a ketone, makes it an attractive starting point for the synthesis of more intricate molecules. Benzophenone derivatives are known to be valuable precursors for creating polyketone esters and fluorenone derivatives. Fluorenones, in particular, are a critical structural motif in many compounds developed for the pharmaceutical and organic electronics sectors. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry.

Precursors in Multistep Synthetic Sequences

In the context of multistep synthesis, a precursor is a compound that is transformed into another through a series of chemical reactions. The functional groups on this compound—the ketone, the methoxy (B1213986) group, and the trifluoromethyl group—offer multiple sites for chemical modification. This allows for its incorporation into longer synthetic pathways, where each part of the molecule can be selectively altered to build up molecular complexity step-by-step. Although specific total syntheses prominently featuring this compound as a key precursor are not extensively documented, its potential is underscored by the broad utility of substituted benzophenones in creating diverse molecular frameworks.

Role in Catalysis Research

A significant area of application for this compound is in the field of photoredox catalysis, where it has been developed as an effective metal-free organic catalyst.

Development as a Photoredox Catalyst for Organic Transformations

This compound has been successfully employed as a photoredox catalyst, particularly for C(sp²)–C(sp³) cross-coupling reactions. This type of reaction is fundamental in organic chemistry for creating carbon-carbon bonds, which form the backbone of most organic molecules.

One of the key advantages of this compound as a photocatalyst is its "push-pull" electronic structure. The electron-donating methoxy group ("push") and the electron-withdrawing trifluoromethyl group ("pull") modify the electronic distribution within the molecule. This feature shifts the molecule's light absorption to longer wavelengths compared to unsubstituted benzophenone. Consequently, it can be activated using lower-energy light sources, such as fluorescent lamps, which provides milder reaction conditions and helps to prevent the degradation of sensitive substrates that can occur with high-energy UV light.

Table 1: Selected Photoredox Catalytic Applications

| Reaction Type | Reactants | Catalyst System | Light Source | Reference |

|---|---|---|---|---|

| C(sp²)–C(sp³) Cross-Coupling | Aryl bromides, Saturated heterocycles | This compound, Ni(acac)₂, 6,6'-di-3-picolyl | Fluorescent Light |

Mechanistic Contributions to Catalytic Systems

The function of this compound as a photoredox catalyst is rooted in its ability to undergo excitation to a triplet state upon light irradiation, generating biradical species. This excited state can then facilitate several key processes:

Energy Transfer (ET): The excited catalyst can transfer its energy to a substrate molecule, raising it to an excited state and enabling a reaction.

Single Electron Transfer (SET): The catalyst can either donate or accept a single electron to or from a substrate, generating radical ions that are highly reactive intermediates.

Hydrogen Atom Transfer (HAT): The excited catalyst can abstract a hydrogen atom from a donor molecule. For instance, it can generate silyl (B83357) radicals from tris(trimethylsilyl)silane. These silyl radicals can, in turn, generate alkyl radicals from alkyl bromides via halogen atom transfer (XAT), which then participate in cross-coupling reactions.

This versatility in mechanistic pathways allows the catalyst to be applied in a range of transformations, contributing to the development of new and more efficient synthetic methods.

Potential Applications in Materials Science

Looking to the future, the unique properties of this compound suggest potential applications in the field of materials science. The benzophenone core is a known photosensitizer and is used in applications such as UV curing of polymers and inks. The introduction of a trifluoromethyl group can impart desirable properties such as increased thermal stability, chemical resistance, and specific optical characteristics.

While specific research into the integration of this compound into functional materials or polymers is still an emerging area, its profile as a robust photosensitive molecule makes it a candidate for the development of new photoactive materials, advanced polymers, and functional coatings. Further research is needed to fully explore and realize this potential.

Development as Precursors for Advanced Polymeric Materials and Coatings

The benzophenone moiety is a fundamental building block in the synthesis of high-performance polymers, most notably poly(ether ether ketone) (PEEK) and other poly(aryl ether ketone)s (PAEKs). These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of trifluoromethyl groups into the polymer backbone, often through the use of trifluoromethylated benzophenone monomers, has been shown to modify the properties of the resulting polymers. For instance, the presence of a -CF3 group can decrease crystallinity, leading to amorphous polymers with higher glass transition temperatures, while generally maintaining thermal stability and hydrophobicity.

Given this precedent, this compound could serve as a valuable precursor for novel polymeric materials. The methoxy group offers a potential site for further functionalization or can influence the electronic properties and reactivity of the aromatic rings during polymerization. The trifluoromethyl group, as established in related systems, can enhance solubility and alter the dielectric properties of the resulting polymers, which is advantageous for applications in microelectronics and advanced coatings.

Potential Polymer Synthesis Pathways:

Nucleophilic Aromatic Substitution: The benzophenone core can participate in nucleophilic aromatic substitution reactions, a common method for synthesizing PAEKs. The reactivity of the aromatic rings would be influenced by the methoxy and trifluoromethyl substituents.

Functionalized Monomers: The methoxy group could be demethylated to a hydroxyl group, providing a reactive site for condensation polymerizations.

Further research is warranted to synthesize and characterize polymers derived from this compound to fully understand the impact of its unique substitution pattern on the final material properties.

Exploration of Photophysical Properties for Optoelectronic Devices

Benzophenone and its derivatives are well-known for their photochemical and photophysical properties, particularly their efficient intersystem crossing to the triplet state upon UV irradiation. These properties have led to their widespread use as photoinitiators in polymerization reactions. The electronic nature of substituents on the benzophenone rings can significantly influence their absorption and emission characteristics.

The presence of an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) on the different aromatic rings of this compound suggests the potential for interesting photophysical behavior, including intramolecular charge transfer (ICT) characteristics. The study of related substituted benzophenones has shown that such substitution patterns can affect the energy levels of the singlet and triplet excited states.

Potential Optoelectronic Applications:

Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties could make this compound or polymers derived from it suitable as host materials or as components in the emissive layer of OLEDs. The trifluoromethyl group, in particular, has been used to tune the emission color and increase the rate of thermally activated delayed fluorescence (TADF) in some organic emitters.

Photosensitizers: The efficient intersystem crossing characteristic of benzophenones, potentially modified by the substituents in this specific molecule, could be harnessed in photodynamic therapy or other photosensitization applications.

Detailed photophysical characterization, including absorption and emission spectroscopy, quantum yield measurements, and excited-state lifetime analysis, is necessary to fully elucidate the potential of this compound in optoelectronic devices.

Emerging Research Areas and Unexplored Reactivity Pathways

The unique electronic and steric environment created by the methoxy and trifluoromethyl groups in this compound opens up avenues for exploring novel chemical transformations and applications.

Emerging Research Areas:

Asymmetric Catalysis: The chiral environment that could be induced by the substitution pattern might be explored in the development of new catalysts or ligands for asymmetric synthesis.

Fluorine Chemistry: The trifluoromethyl group is a key functional group in medicinal chemistry and materials science. Research into the selective activation or transformation of the C-F bonds in this molecule could lead to new synthetic methodologies.

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. The combination of a methoxy and a trifluoromethyl group could be explored for the development of new therapeutic agents, leveraging the known effects of these groups on metabolic stability and binding affinity.

Unexplored Reactivity Pathways:

Ortho-lithiation: The methoxy group can direct ortho-lithiation, providing a route to further functionalize the methoxy-substituted ring.

Photochemical Reactions: Beyond its use as a photoinitiator, the specific substitution pattern may lead to unique photochemical reactions and the formation of novel photoproducts. The photoreduction kinetics, for example, are known to be highly dependent on ring substitution in benzophenone derivatives.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a platform for collaboration across various scientific disciplines.

Materials Science and Engineering: The development of new polymers and coatings with tailored properties for specific applications, such as aerospace, electronics, and biomedical devices, would require a collaborative effort between synthetic chemists and materials scientists.

Chemistry and Biology: The exploration of this compound's potential in medicinal chemistry and as a probe for biological processes would involve collaborations between organic chemists, biochemists, and pharmacologists.

Physics and Chemistry: A thorough investigation of its photophysical properties for optoelectronic applications would necessitate a partnership between chemists and physicists to design, synthesize, and characterize new materials and devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.